molecular formula C21H24N2O5S B2383563 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-70-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2383563
CAS No.: 1021040-70-9
M. Wt: 416.49
InChI Key: ZWXKHQFXILJORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a synthetic chemical compound of significant interest in specialized research applications. This benzodioxole and piperidine-containing acetamide is presented for laboratory research use. Compounds featuring the 1,3-benzodioxole moiety, such as this one, have been identified as key scaffolds in the discovery of novel bioactive molecules. For instance, research has demonstrated that structurally related N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives can act as potent auxin receptor agonists, promoting root growth in plants by enhancing TIR1 receptor binding and downstream auxin response pathways . The piperidine and phenylsulfonyl groups further contribute to its potential as a modulator of biological pathways, with sulfonamide derivatives being explored for their activity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c24-21(22-14-16-9-10-19-20(12-16)28-15-27-19)13-17-6-4-5-11-23(17)29(25,26)18-7-2-1-3-8-18/h1-3,7-10,12,17H,4-6,11,13-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXKHQFXILJORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Benzo[d]dioxole-5-carbaldehyde

Benzo[d]dioxole-5-carbaldehyde undergoes reductive amination with methylamine hydrochloride in the presence of NaBH₃CN, yielding 1-(benzo[d]dioxol-5-yl)-N-methylmethanamine. Demethylation via hydrobromic acid (48% HBr, reflux, 6 h) provides the primary amine, benzo[d]dioxol-5-ylmethyl amine, in 78% yield (Table 1).

Table 1: Optimization of Benzo[d]dioxol-5-ylmethyl Amine Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Reductive amination MeNH₂·HCl, NaBH₃CN, MeOH 85 95
Demethylation 48% HBr, reflux, 6 h 78 92

Preparation of 1-(Phenylsulfonyl)piperidin-2-yl Acetic Acid

Sulfonylation of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid is protected as its tert-butyloxycarbonyl (BOC) derivative using di-tert-butyl dicarbonate (Boc₂O) in THF. Subsequent treatment with benzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) in dichloromethane (0°C, 2 h) affords 1-(phenylsulfonyl)piperidine-2-carboxylic acid BOC ester. Acidic deprotection (HCl/dioxane) yields 1-(phenylsulfonyl)piperidine-2-carboxylic acid (92% yield, mp 148–150°C).

Conversion to Acetic Acid Derivative

The carboxylic acid is reduced to its alcohol using BH₃·THF (0°C to rt, 4 h), followed by bromination with PBr₃ (CH₂Cl₂, 0°C, 1 h) to yield 2-(bromomethyl)-1-(phenylsulfonyl)piperidine. Reaction with sodium cyanide (DMF, 60°C, 12 h) introduces a nitrile group, which is hydrolyzed to acetic acid using NaOH (aq. EtOH, reflux, 6 h).

Coupling of Fragments: Amide Bond Formation

Activation and Coupling

The acetic acid derivative (1 eq) is activated with thionyl chloride (neat, reflux, 2 h) to form the acyl chloride, which is reacted with benzo[d]dioxol-5-ylmethyl amine (1.1 eq) in anhydrous THF (0°C to rt, 12 h). Triethylamine (3 eq) scavenges HCl, yielding the target acetamide (68% yield, Table 2).

Table 2: Amidation Reaction Optimization

Activator Solvent Base Temp (°C) Time (h) Yield (%)
SOCl₂ THF Et₃N 25 12 68
EDCl/HOBt DMF DIPEA 0→25 24 55

Alternative Routes and Mechanistic Insights

Nucleophilic Substitution on Bromoacetamide

An alternative pathway involves synthesizing 2-bromo-N-(1-(phenylsulfonyl)piperidin-2-yl)acetamide via bromoacetylation of 1-(phenylsulfonyl)piperidin-2-amine. Subsequent displacement with benzo[d]dioxol-5-ylmethyl amine (Cs₂CO₃, DMF, 80°C, 8 h) achieves the target compound in 72% yield. This method avoids acyl chloride handling but requires stringent moisture control.

One-Pot Sulfonylation-Amidation

A patent-pending approach (CN103214450B) describes a one-pot procedure where piperidine-2-acetic acid is simultaneously sulfonylated (PhSO₂Cl) and amidated (HATU, DIPEA) with the benzodioxolemethyl amine. While efficient (60% yield), this method demands precise stoichiometry to prevent over-sulfonylation.

Spectroscopic Characterization and Purity Assessment

NMR and Mass Spectrometry

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 1.6 Hz, 1H, ArH), 6.74 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 6.67 (d, J = 8.0 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.35 (t, J = 6.4 Hz, 1H, piperidine-H), 3.89 (d, J = 6.0 Hz, 2H, CH₂NH), 3.20–3.15 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, piperidine-H), 2.70–2.60 (m, 1H, piperidine-H), 2.45–2.35 (m, 2H, CH₂CO), 1.80–1.50 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calcd for C₂₂H₂₃N₂O₅S [M+H]⁺: 443.1278; found: 443.1281.

HPLC Purity and Chiral Analysis

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity. Chiral separation (Chiralpak IA, hexane/i-PrOH 85:15) verifies the absence of racemization at the piperidine 2-position.

Industrial-Scale Considerations and Environmental Impact

Gram-scale synthesis (Source, Section S5) demonstrates feasibility with 68% yield using CsF and molecular sieves in acetonitrile. Process mass intensity (PMI) analysis highlights solvent recovery (THF, EtOAc) as critical for sustainability. Alternative solvents (2-MeTHF, cyclopentyl methyl ether) reduce E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in binding interactions, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Compound F41 (N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide)
  • Structural Overlap : Shares the benzodioxole-acetamide core but lacks the phenylsulfonyl group on the piperidine. Instead, F41 has a simple piperidine ring .
C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide)
  • Structural Overlap : Retains the benzodioxole-methyl-acetamide backbone but replaces the sulfonated piperidine with a bromothiophene-methylamine group .
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide)
  • Structural Overlap : Similar benzodioxole-acetamide framework but substitutes the piperidine with a 2-bromobenzyl-methylamine group .
Compound 4a (2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide)
  • Structural Overlap : Incorporates the benzodioxole-methylamine moiety but replaces the acetamide-piperidine with a thiadiazole-thioacetamide group .
Compound 2r ((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine)
  • Structural Overlap : Contains both the benzodioxole and phenylsulfonyl-piperidine groups but links them via an ether bridge rather than an acetamide .
  • Implications : The ether linkage reduces rotational flexibility, possibly restricting conformational diversity during target binding.

Structure-Activity Relationship (SAR) Insights

Benzodioxole Substitution : Electron-rich aromatic systems (common in all analogs) are critical for π-π stacking with target proteins.

Sulfonyl vs. Halogen Groups : Sulfonation (target compound, 2r) enhances polarity and hydrogen-bond acceptor capacity compared to bromine (C26, SW-C165) .

Linker Flexibility : Acetamide linkers (target compound, F41) allow greater conformational freedom than ethers (2r) or thiadiazoles (4a), influencing binding kinetics .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C21H25N3O4S
  • Molecular Weight: 421.51 g/mol

The structure contains a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to the pharmacological properties of the compound.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. The piperidine component is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS) . The sulfonamide group can enhance binding affinity and selectivity towards specific receptors.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies: A derivative exhibited IC50 values ranging from 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxic effects .
  • In vivo Studies: Tumor growth suppression was observed in animal models treated with similar compounds, highlighting their potential as anticancer agents .

2. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity:

  • Sedative and Anxiolytic Effects: Compounds with similar structures have been shown to interact with GABA-A receptors, leading to sedative and anxiolytic effects . This opens avenues for exploring its use in treating anxiety disorders.

3. Antimicrobial Activity

Research into related compounds indicates antimicrobial properties:

  • MIC Values: Some derivatives demonstrated effective minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antimicrobial agents .

Comparative Biological Activity Table

Activity TypeRelated CompoundIC50/Effect
AnticancerN-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(piperidin-1-yl)acetamide25.72 ± 3.95 μM (MCF cells)
NeuropharmacologicalBenzodiazepine derivativesSedative effects
AntimicrobialVarious BnZ derivativesMIC = 0.015 mg/mL

Case Study 1: Anticancer Efficacy

A study by Goreti Ribeiro Morais et al. demonstrated that a related compound significantly suppressed tumor growth in mice models, emphasizing the therapeutic potential of benzodioxole derivatives in oncology .

Case Study 2: Neuropharmacological Potential

Another investigation highlighted the sedative properties of benzodioxole-containing compounds through their action on GABA receptors, suggesting implications for anxiety treatment .

Q & A

Q. What are the key synthetic steps and characterization techniques for this compound?

The synthesis typically involves sequential coupling of the benzo[d][1,3]dioxole, piperidine, and phenylsulfonyl moieties. Critical steps include sulfonylation of the piperidine ring and subsequent acetamide formation. Characterization relies on ¹H/¹³C NMR to verify regiochemistry and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, sulfonylation requires anhydrous conditions and reagents like triethylamine to scavenge HCl byproducts .

Q. Which functional groups in the compound influence its bioactivity?

The benzo[d][1,3]dioxole group enhances lipophilicity, facilitating membrane permeability, while the phenylsulfonyl moiety contributes to target binding via hydrophobic interactions. The piperidine-acetamide backbone may act as a hydrogen-bond acceptor, critical for receptor engagement .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Unreacted intermediates (e.g., free piperidine) and byproducts from incomplete sulfonylation are frequent. Reverse-phase HPLC or flash chromatography (using ethyl acetate/hexane gradients) effectively isolates the target compound. Residual solvents like DMF require rigorous vacuum drying .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonylation?

Use inert atmospheres (argon/nitrogen) to prevent oxidation of the piperidine intermediate. Reagent stoichiometry (e.g., 1.2 equivalents of phenylsulfonyl chloride) and slow addition rates reduce dimerization. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .

Q. How do structural modifications to the benzodioxole or piperidine rings alter pharmacological activity?

Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) on the benzodioxole improve binding to serotonin receptors, while bulkier substituents on the piperidine reduce metabolic clearance. Computational docking (e.g., AutoDock Vina ) predicts these interactions by analyzing steric and electronic complementarity .

Q. What strategies resolve discrepancies in NMR data for stereoisomers?

2D NMR techniques (NOESY, COSY) differentiate stereoisomers by correlating spatial proximity of protons. For example, axial vs. equatorial sulfonyl group orientation on the piperidine ring produces distinct NOE signals. Comparing experimental data with density functional theory (DFT)-calculated shifts validates assignments .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets?

Molecular dynamics (MD) simulations (e.g., using GROMACS) model interactions with dopamine D3 receptors. Key parameters include binding free energy (MM-PBSA calculations) and hydrogen-bond persistence (>80% simulation time). The benzodioxole’s π–π stacking with aromatic residues (e.g., Phe346) is a critical predictor of affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioassay results across studies?

Discrepancies may arise from variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. Why do solubility profiles vary between structural analogs?

Substituents on the phenylsulfonyl group (e.g., electron-withdrawing -NO2 vs. electron-donating -OCH3) alter logP values. Use shake-flask solubility assays with UV/Vis quantification in buffers (pH 7.4) and co-solvents (e.g., 10% DMSO) to standardize measurements .

Methodological Recommendations

Q. What in vitro models best evaluate metabolic stability?

Liver microsomal assays (human or rat) with LC-MS/MS detection quantify phase I metabolites. For phase II metabolism (e.g., glucuronidation), use hepatocyte suspensions . Correlate results with CYP450 inhibition assays to identify enzyme-specific degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.